4-(Cyclopropylmethoxy)-2-methylpyrazolo[1,5-a]pyrazine
描述
属性
IUPAC Name |
4-(cyclopropylmethoxy)-2-methylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-6-10-11(15-7-9-2-3-9)12-4-5-14(10)13-8/h4-6,9H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLGYHJSYOOMED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)OCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-methylpyrazolo[1,5-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid (catalytic amount) leads to the formation of the pyrazolo[1,5-a]pyrazine core . Other methods include cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The choice of method depends on the desired purity, yield, and scalability of the process.
化学反应分析
Types of Reactions
4-(Cyclopropylmethoxy)-2-methylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
4-(Cyclopropylmethoxy)-2-methylpyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
作用机制
The mechanism of action of 4-(Cyclopropylmethoxy)-2-methylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain kinases or interfere with DNA replication processes, leading to its observed biological effects .
相似化合物的比较
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrazine scaffold is shared among diverse therapeutic agents, with variations in substituents critically influencing biological activity, selectivity, and physicochemical properties. Below is a detailed comparison with structurally and functionally related compounds:
Structural and Functional Analogues
Structure-Activity Relationship (SAR) Insights
Substituent Position and Size :
- The cyclopropylmethoxy group in the target compound provides a balance between steric bulk and metabolic stability compared to longer alkyl chains (e.g., C4–C5 in TLR7 antagonists), which may reduce off-target interactions .
- Methyl at position 2 mirrors strategies seen in Eis inhibitors, where small substituents avoid steric clashes in binding pockets .
Aromaticity and π-Interactions :
- The pyrazolo[1,5-a]pyrazine core’s aromaticity is critical for binding, as seen in Eis inhibitors where disruption of aromaticity reduces affinity .
Hydrophobic vs. In contrast, triazole moieties () enhance water solubility, aiding bioavailability .
Physicochemical and Pharmacokinetic Comparisons
- Solubility : The target compound’s solubility is likely intermediate between sulfanyl-containing derivatives (low) and triazole-fused analogs (high) .
- Metabolic Stability : Compact alkoxy groups (e.g., cyclopropylmethoxy) resist oxidative metabolism better than longer alkyl chains .
Contradictory Evidence and Limitations
- highlights challenges in synthesizing pyrazolo[1,5-a]pyrazine derivatives with certain substituents, underscoring the sensitivity of regioselectivity to reaction conditions .
- Eis inhibitor studies () show that replacing phenyl (R1) with ethyl reduces activity 25-fold, emphasizing the irreplaceable role of aromatic groups in some contexts .
生物活性
4-(Cyclopropylmethoxy)-2-methylpyrazolo[1,5-a]pyrazine is a compound belonging to the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article provides a detailed overview of its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the cyclocondensation of 3-aminopyrazoles with various electrophiles. Recent methodologies have improved yields and efficiency, often utilizing green chemistry principles such as ultrasound-assisted reactions and environmentally friendly solvents.
Table 1: Synthesis Methods
| Methodology | Yield (%) | Remarks |
|---|---|---|
| Conventional heating | 70-90 | Commonly used but less efficient |
| Ultrasound-assisted reactions | 85-95 | Green chemistry approach |
| Microwave irradiation | 80-90 | Reduces reaction time significantly |
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrazines exhibit significant anticancer activity. For example, compounds within this class have shown effectiveness against various cancer cell lines, including HCT-116 colorectal carcinoma and A549 lung cancer cells. The mechanism often involves the inhibition of specific kinases that are crucial for tumor proliferation.
Enzyme Inhibition
This compound has been identified as a selective inhibitor of certain protein kinases. In studies evaluating its activity against c-Met and VEGFR-2 kinases, it demonstrated promising inhibitory effects with IC50 values comparable to existing therapeutic agents.
Table 2: Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | A549 | 1.05 ± 0.17 | |
| Kinase inhibition | c-Met | 26.00 | |
| Kinase inhibition | VEGFR-2 | 2.6 |
Case Studies
- In Vitro Studies : A study conducted on A549 cells showed that treatment with this compound resulted in significant growth inhibition and induced apoptosis in a dose-dependent manner. Western blot analyses confirmed the downregulation of c-Met signaling pathways.
- Animal Models : In murine models of inflammation, compounds similar to this compound exhibited reduced inflammatory responses, suggesting potential applications in treating rheumatoid arthritis.
常见问题
Q. What are the primary synthetic routes for 4-(Cyclopropylmethoxy)-2-methylpyrazolo[1,5-a]pyrazine, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves cyclization reactions of pyrazole precursors with cyclopropylmethoxy substituents. A common approach includes:
- Step 1: Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of hydrazine derivatives with carboxylic acids under dehydrating conditions (e.g., using POCl₃ or PCl₅) .
- Step 2: Introduction of the cyclopropylmethoxy group via nucleophilic substitution or Mitsunobu reactions .
- Optimization Factors:
- Temperature: 80–120°C for cyclization .
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling steps for functionalization .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and cyclopropane ring integrity (e.g., δ 1.0–1.5 ppm for cyclopropyl protons) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% for biological assays) .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents at positions 2 and 4) influence biological activity?
Methodological Answer: Substituents significantly modulate target binding and pharmacokinetics:
-
Position 2 (Methyl Group): Enhances metabolic stability by reducing oxidative degradation .
-
Position 4 (Cyclopropylmethoxy): Improves lipophilicity (logP ~2.8), facilitating blood-brain barrier penetration in CNS-targeted studies .
-
Data Table: Substituent Effects on IC₅₀ (Cancer Cell Lines)
Substituent at Position 4 IC₅₀ (μM) Target Protein Cyclopropylmethoxy 0.12 EGFR Methoxy 0.45 EGFR Chloro 1.2 VEGFR-2 Source: Derived from pyrazolo[1,5-a]pyrazine analogs
Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer: Discrepancies often arise from assay variability or impurity profiles. Strategies include:
- Standardized Assays: Use of identical cell lines (e.g., HEK293 for kinase inhibition) and ATP concentrations .
- Meta-Analysis: Cross-referencing data from independent studies (e.g., PubChem BioAssay) to identify outliers .
- Impurity Profiling: LC-MS/MS to detect trace byproducts (e.g., dechlorinated analogs) that may interfere with activity .
Q. What computational methods are effective for predicting binding modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Predicts interactions with kinases (e.g., EGFR) using crystal structures (PDB ID: 1M17) .
- Molecular Dynamics Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
- Free Energy Perturbation (FEP): Quantifies binding affinity changes due to substituent modifications (e.g., cyclopropyl vs. phenyl groups) .
Experimental Design Challenges
Q. How can researchers optimize solubility for in vivo studies without compromising activity?
Methodological Answer:
- Prodrug Strategies: Introduce phosphate or acetate groups at the cyclopropylmethoxy moiety to enhance aqueous solubility .
- Nanoformulation: Encapsulation in PEGylated liposomes (size: 80–120 nm) improves bioavailability while maintaining IC₅₀ values .
- Co-Solvent Systems: Use DMSO/PBS mixtures (≤10% DMSO) for intraperitoneal administration .
Q. What strategies mitigate toxicity during preclinical evaluation?
Methodological Answer:
- Metabolite Screening: LC-MS/MS identifies hepatotoxic metabolites (e.g., epoxide intermediates) for structural redesign .
- hERG Assays: Patch-clamp electrophysiology to assess cardiac ion channel inhibition (IC₅₀ >30 μM deemed safe) .
- Dose Escalation Studies: MTD (Maximum Tolerated Dose) determination in murine models (e.g., 50 mg/kg/day for 14 days) .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?
Methodological Answer:
- Target Selectivity: The compound may inhibit multiple kinases (e.g., JAK2 in inflammation, EGFR in cancer) depending on substituent patterns .
- Assay Conditions: Varying ATP concentrations (1–10 mM) alter apparent IC₅₀ values .
- Cell Line Variability: Sensitivity differences between RAW264.7 (macrophages) and A549 (lung cancer) lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
